molecular formula C22H24ClN5O2S B11338104 6-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-N-(p-tolyl)pyrimidin-4-amine

6-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-N-(p-tolyl)pyrimidin-4-amine

Cat. No.: B11338104
M. Wt: 458.0 g/mol
InChI Key: SNFXWSANNHCHSY-UHFFFAOYSA-N
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Description

6-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE is a complex organic compound that belongs to the class of n-arylpiperazines. These compounds are characterized by a piperazine ring where the nitrogen atom carries an aryl group.

Preparation Methods

The synthesis of 6-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with piperazine to form the intermediate 4-(4-chlorobenzenesulfonyl)piperazine. This intermediate is then reacted with 2-methyl-4-aminopyrimidine in the presence of a suitable base to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

6-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a tool for studying biological pathways and interactions.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can vary depending on the specific biological context, but often include key signaling cascades that regulate cellular functions .

Comparison with Similar Compounds

Similar compounds include other n-arylpiperazines, such as:

The uniqueness of 6-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE lies in its specific substituents and the resulting biological activity, which can be distinct from other similar compounds.

Properties

Molecular Formula

C22H24ClN5O2S

Molecular Weight

458.0 g/mol

IUPAC Name

6-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine

InChI

InChI=1S/C22H24ClN5O2S/c1-16-3-7-19(8-4-16)26-21-15-22(25-17(2)24-21)27-11-13-28(14-12-27)31(29,30)20-9-5-18(23)6-10-20/h3-10,15H,11-14H2,1-2H3,(H,24,25,26)

InChI Key

SNFXWSANNHCHSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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